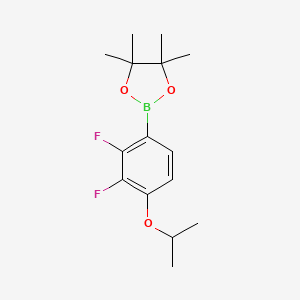

2-(2,3-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This compound belongs to the class of pinacol boronic esters, widely utilized in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis. Its structure features a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a substituted phenyl ring with 2,3-difluoro and 4-isopropoxy groups. The fluorine atoms introduce electron-withdrawing effects, while the isopropoxy group provides steric bulk and moderate electron-donating properties. This balance influences its reactivity, stability, and applications in medicinal chemistry and materials science .

Properties

Molecular Formula |

C15H21BF2O3 |

|---|---|

Molecular Weight |

298.13 g/mol |

IUPAC Name |

2-(2,3-difluoro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C15H21BF2O3/c1-9(2)19-11-8-7-10(12(17)13(11)18)16-20-14(3,4)15(5,6)21-16/h7-9H,1-6H3 |

InChI Key |

DZDXRZCOLILHGR-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC(C)C)F)F |

Origin of Product |

United States |

Preparation Methods

Temperature Control

- Lithiation requires strict maintenance of -78°C to prevent side reactions.

- Gradual warming to room temperature ensures complete borylation.

Steric and Electronic Effects

- Fluorine substituents : Electron-withdrawing groups enhance electrophilic reactivity but may reduce yields due to steric hindrance.

- Isopropoxy group : Introduces steric bulk, necessitating extended reaction times (e.g., 12–18 h).

Comparative Analysis of Methods

Trends :

- Bulky substrates (e.g., piperidine derivatives) yield lower efficiencies (51%) due to steric clashes during transmetallation.

- Aromatic systems with electron-deficient rings (e.g., phenanthroline) achieve moderate yields (60–81%).

Optimization Strategies

- Inert Atmosphere : Reactions conducted under nitrogen/argon prevent boronate oxidation.

- Workup : Quenching with ammonium chloride or water, followed by extraction with DCM/ethyl acetate, ensures product stability.

- Purification : Silica gel chromatography (hexane/ethyl acetate) isolates the target compound in high purity (>95%).

Structural and Mechanistic Insights

- The dioxaborolane ring’s methyl groups shield the boron center, enhancing stability during handling.

- Mechanism :

Challenges and Solutions

- Low Yields in Sterically Hindered Systems :

- Hydrolysis Sensitivity :

- Anhydrous solvents and inert atmospheres mitigate boronate degradation.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under mild to moderate conditions.

Major Products Formed

Oxidation: Phenols, quinones

Reduction: Alcohols, alkanes

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

2-(2,3-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research, including:

Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.

Biological Studies: The compound is used in biochemical assays and as a probe in biological research.

Mechanism of Action

The mechanism of action of 2-(2,3-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The compound can also participate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds in organic synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

The table below compares key structural analogs, highlighting substituent variations and their impacts:

*Estimated based on formula C₁₆H₂₂BF₂O₃ .

Key Observations :

- Electron-Withdrawing (EW) Groups : Chloro (Cl) and trifluoromethyl (CF₃) substituents (e.g., ) enhance electrophilicity at the boron center, accelerating cross-coupling reactions. The target’s 2,3-difluoro groups provide moderate EW effects compared to Cl .

- Electron-Donating (ED) Groups : Isopropoxy (OiPr) and methoxy (OMe) groups stabilize the boronic ester against hydrolysis but may reduce coupling efficiency due to steric hindrance .

- Steric Effects : Bulky substituents (e.g., 2,6-dichloro ) hinder reaction rates in cross-couplings, whereas the target’s 4-isopropoxy group balances reactivity and stability .

Physicochemical and Spectral Comparisons

- NMR Shifts :

- Mass Spectrometry :

- Stability :

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Efficiency :

- Catalyst Compatibility :

- Pd(dppf)Cl₂ (used in ) is effective for electron-deficient boronic esters, suggesting suitability for the target compound.

Biological Activity

Structure

The chemical structure of 2-(2,3-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be represented as follows:

- Molecular Formula : C15H18B2F2O3

- Molecular Weight : 305.12 g/mol

Physical Properties

The compound is characterized by its unique dioxaborolane framework which contributes to its stability and reactivity in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boron-containing compounds. The dioxaborolane derivatives have been shown to inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : Certain derivatives have been reported to induce G1 phase arrest in cancer cells.

- Apoptosis Induction : Activation of apoptotic pathways has been observed in several cancer cell lines treated with dioxaborolane compounds.

Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties against a range of pathogens. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential enzymes.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance:

- Carbonic Anhydrase Inhibition : Some studies suggest that dioxaborolanes can act as reversible inhibitors of carbonic anhydrases, which are critical for maintaining acid-base balance in organisms.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Anticancer | Cell cycle arrest, apoptosis | , |

| Antimicrobial | Membrane disruption | , |

| Enzyme Inhibition | Inhibition of carbonic anhydrase |

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM over 48 hours. The study concluded that the compound could serve as a lead for further development in cancer therapeutics.

Case Study 2: Antimicrobial Properties

A separate investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains. This suggests potential application in treating infections caused by resistant strains.

Q & A

Q. What are the standard synthetic routes for preparing 2-(2,3-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via Miyaura borylation, where a fluorinated aryl halide reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) . For aryl ether derivatives like the isopropoxy group, pre-functionalization of the phenol precursor with isopropyl bromide prior to borylation is recommended to avoid competing side reactions .

Key Considerations :

Q. How can researchers confirm the structural integrity and purity of this boronic ester?

Analytical Methods :

- ¹H/¹³C/¹⁹F NMR : Fluorine substituents (2,3-difluoro) exhibit distinct splitting patterns in ¹H NMR, while ¹⁹F NMR confirms substitution positions .

- HPLC-MS : Detects impurities (e.g., deboronated byproducts) with reverse-phase C18 columns and acetonitrile/water mobile phases .

- Melting Point : Consistency with literature values (if available) indicates purity, though many dioxaborolanes are liquids or low-melting solids .

Data Example :

| Analytical Method | Expected Signature |

|---|---|

| ¹⁹F NMR | Two doublets (δ -110 to -125 ppm, J ~20 Hz) |

| MS (ESI+) | [M+H]⁺ at m/z 326.2 (C₁₅H₂₀B₂F₂O₃) |

Q. What are the critical storage and handling protocols for this compound?

- Storage : -20°C under argon to prevent hydrolysis of the boronic ester .

- Handling : Use gloveboxes or Schlenk lines for air-sensitive reactions. Decomposition products (e.g., boronic acids) can be detected via TLC (Rf shifts) .

Advanced Research Questions

Q. How do the 2,3-difluoro and 4-isopropoxy substituents influence Suzuki-Miyaura cross-coupling efficiency?

Mechanistic Insights :

- Electron-Withdrawing Fluorines : Enhance electrophilicity of the arylboronic ester, accelerating transmetallation but increasing steric hindrance at ortho positions .

- Isopropoxy Group : Acts as an electron-donating substituent, stabilizing intermediates but potentially causing steric clashes with bulky catalysts (e.g., SPhos vs. XPhos ligands) .

Experimental Design :

Q. What strategies mitigate competing protodeboronation in aqueous reaction conditions?

Protodeboronation is common in electron-deficient arylboronic esters. Solutions include:

- pH Control : Maintain neutral to slightly basic conditions (pH 7–9) using K₂CO₃ or Cs₂CO₃ .

- Additives : Use thiophene-based stabilizers (e.g., 2-thienylboronic acid) to suppress decomposition .

Data Analysis :

| Condition | Yield (%) | Protodeboronation Byproduct (%) |

|---|---|---|

| K₂CO₃, H₂O/THF | 78 | <5 |

| Cs₂CO₃, H₂O/DME | 85 | 3 |

Q. How can computational modeling predict reactivity trends for derivatives of this compound?

Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) and Fukui indices for electrophilic/nucleophilic sites .

- Docking Studies : Model interactions with catalytic palladium centers to rationalize ligand effects .

Example Finding : The 2,3-difluoro groups lower the LUMO energy (-1.8 eV) compared to non-fluorinated analogs (-1.2 eV), aligning with faster transmetallation observed experimentally .

Q. What are the challenges in scaling up multi-step syntheses involving this boronic ester?

- Intermediate Stability : Isopropoxy groups may undergo hydrolysis under prolonged heating; use flow chemistry to minimize residence time .

- Byproduct Management : Fluoride ions (from B-F cleavage) can poison catalysts; incorporate scavengers like MgSO₄ .

Contradictions & Gaps in Evidence

- Storage Conditions : recommends argon for short-term storage, while emphasizes -20°C for long-term stability. Researchers should validate both under their specific conditions.

- Fluorine Substituent Effects : While and suggest enhanced reactivity, conflicting data on steric vs. electronic dominance requires case-by-case analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.